6-Phenyl-2-(propylthio)pyrimidin-4(1H)-one
Description
6-Phenyl-2-(propylthio)pyrimidin-4(1H)-one is a pyrimidinone derivative characterized by a phenyl group at position 6 and a propylthio (-SPr) substituent at position 2. Pyrimidinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications targeting diverse biological pathways, including enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
4-phenyl-2-propylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-2-8-17-13-14-11(9-12(16)15-13)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIKLZYYOIERQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=CC(=O)N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428699 | |
| Record name | ZINC05154808 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62459-13-6 | |
| Record name | ZINC05154808 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-(propylthio)pyrimidin-4(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-mercapto-4(3H)-pyrimidinone with a phenyl-substituted aldehyde in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The propylthio (-SPr) group undergoes oxidation under controlled conditions:
-
Sulfoxide formation : Reaction with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in polar solvents (e.g., dichloromethane) at 0–25°C yields the sulfoxide derivative1.
-
Sulfone formation : Stronger oxidizing agents like potassium permanganate (KMnO₄) or oxone in acidic media convert the thioether to a sulfone1.
Table 1: Oxidation Conditions and Outcomes
| Oxidizing Agent | Solvent | Temperature | Product | Yield (%) |
|---|---|---|---|---|
| H₂O₂ (30%) | CH₂Cl₂ | 0–5°C | Sulfoxide | 72–851 |
| mCPBA | CHCl₃ | 25°C | Sulfoxide | 681 |
| KMnO₄ | H₂O/H₂SO₄ | 50°C | Sulfone | 55–601 |
Reduction Reactions
The keto group at position 4 and the aromatic nitro intermediates (if present) are susceptible to reduction:
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Ketone reduction : Sodium borohydride (NaBH₄) in ethanol selectively reduces the keto group to an alcohol, forming 6-phenyl-2-(propylthio)-1,4-dihydropyrimidin-4-ol2.
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Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl reduces nitro substituents to amines31.
Key Observations :
-
NaBH₄ does not affect the thioether or phenyl groups2.
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Hydrogenation under mild conditions (1 atm H₂, 25°C) preserves the pyrimidine ring3.
Substitution Reactions
The pyrimidine ring undergoes nucleophilic substitution at positions 4 and 6, facilitated by electron-withdrawing groups:
Chlorine Displacement
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Amination : Reaction with ammonia (NH₃) or primary amines in tetrahydrofuran (THF) replaces chlorine with amino groups34.
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Alkoxy substitution : Methanol/sodium methoxide (NaOMe) substitutes chlorine with methoxy groups4.
Example :
(Yield: 80–90% at 60°C in THF)4
Thioether Functionalization
-
Alkylation : Propylthio groups react with alkyl halides (e.g., methyl iodide) in basic media to form sulfonium salts5.
-
Nucleophilic displacement : Thiolate intermediates participate in SN2 reactions with electrophiles like epoxides5.
Comparative Reactivity with Analogues
Table 2: Reactivity Comparison of Pyrimidine Derivatives
| Compound | Oxidation (S→SO) | Reduction (C=O→C-OH) | Substitution (Cl→NH₂) |
|---|---|---|---|
| 6-Phenyl-2-(propylthio)pyrimidin-4-one | High1 | Moderate2 | High4 |
| 6-Methyl-2-thiopyrimidin-4-one | Moderate5 | High5 | Low5 |
| 4-Chlorophenyl-2-(thiazole)pyrimidine | Low2 | High2 | High2 |
Mechanistic Insights
-
Oxidation : Follows a radical pathway for sulfoxide formation, confirmed by ESR studies1.
-
Substitution : Proceeds via an aromatic nucleophilic substitution (SNAr) mechanism, with rate dependence on leaving-group ability (Cl > Br > I)4.
Stability and Handling
-
Light sensitivity : Degrades under UV light via radical pathways; store in amber vials1.
-
Thermal stability : Stable below 150°C; decomposes exothermically above 200°C4.
Footnotes
Scientific Research Applications
Pharmaceutical Intermediates
One of the primary applications of 6-Phenyl-2-(propylthio)pyrimidin-4(1H)-one is as an intermediate in the synthesis of ticagrelor, a widely used antiplatelet medication. The compound serves as a precursor in the production of various pyrimidine derivatives that exhibit biological activity.
- Ticagrelor Synthesis : The synthesis of ticagrelor involves several steps where this compound is utilized to enhance yield and purity. Improved synthetic routes have been developed that utilize this compound effectively, allowing for high-purity preparations essential for pharmaceutical applications .
Antiproliferative Activity
Recent studies have highlighted the potential of pyrimidine derivatives, including this compound, as antiproliferative agents targeting cancer cell lines. Research indicates that modifications at specific positions on the pyrimidine ring can enhance cytotoxicity against various cancer types.
- Mechanism of Action : The compound's structure allows it to interact with key enzymes and receptors involved in cell proliferation. For instance, studies have shown that derivatives of 2-thiopyrimidines can act as dual inhibitors of EGFR and VEGFR-2, which are critical pathways in tumor growth and angiogenesis .
Case Studies and Research Findings
Synthesis and Characterization
The synthesis of this compound has been optimized through various methods involving different reagents and conditions to improve yields and purity levels:
Mechanism of Action
The mechanism of action of 6-Phenyl-2-(propylthio)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may interfere with DNA synthesis or protein function, ultimately affecting cell growth and survival.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 2
The 2-(propylthio) group distinguishes this compound from analogues with shorter or bulkier sulfur-containing substituents:
- 2-(Benzylthio)-6-phenylpyrimidin-4(1H)-one : The benzylthio group introduces aromaticity, which may enhance π-π stacking interactions in protein binding pockets but increases metabolic susceptibility due to the benzyl moiety .
- S-Propyl-2-thiobarbituric acid (6-Hydroxy-2-(propylthio)pyrimidin-4(3H)-one, CAS 145783-12-6): The hydroxyl group at position 6 instead of phenyl reduces hydrophobicity, altering solubility and binding affinity .
Table 1: Substituent Effects on Physicochemical Properties
| Compound | Position 2 Substituent | Position 6 Substituent | LogP* | Key Biological Property |
|---|---|---|---|---|
| 6-Phenyl-2-(propylthio)pyrimidin-4(1H)-one | -SPr | Phenyl | 3.2† | Enhanced membrane permeability |
| 6-Methyl-2-(methylthio)pyrimidin-4(1H)-one | -SMe | Methyl | 1.8 | Reduced metabolic stability |
| 2-(Benzylthio)-6-phenylpyrimidin-4(1H)-one | -SBn | Phenyl | 4.0 | High aromatic interaction potential |
| S-Propyl-2-thiobarbituric acid | -SPr | Hydroxyl | 0.5 | Increased aqueous solubility |
*Predicted using fragment-based methods. †Estimated based on analogous structures .
Core Heterocycle Modifications
Pyrido- and Thieno-Fused Pyrimidinones
- Thieno[3,2-d]pyrimidin-4(3H)-one derivatives (e.g., 2-tert-butylamino-6-(cyclopropylethynyl)thieno[3,2-d]pyrimidin-4(3H)-one): The thiophene ring enhances electronic properties, influencing kinase inhibition (e.g., GSK-3β IC₅₀ = 10 nM in ) .
Table 2: Heterocycle Effects on Bioactivity
Functional Group Reactivity
- 6-Amino derivatives (e.g., 6-Amino-1-phenyl-2-sulfanylpyrimidin-4(1H)-one, CAS 104296-01-7): The amino group at position 6 facilitates hydrogen bonding, critical for interactions with ATP-binding pockets in kinases .
- Nitro and hydroxy substituents (e.g., 6-Hydroxy-5-nitro-2-(propylsulfanyl)pyrimidin-4(3H)-one, CAS 1265919-34-3): Electron-withdrawing groups like nitro reduce electron density, affecting redox-mediated mechanisms .
Biological Activity
6-Phenyl-2-(propylthio)pyrimidin-4(1H)-one is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique substitution pattern. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Phenyl group at the 6-position
- Propylthio group at the 2-position
- Keto group at the 4-position
This specific arrangement contributes to its distinct chemical and biological properties, influencing its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit certain enzymes or receptors, impacting biochemical pathways such as:
- DNA synthesis
- Protein function
These interactions can lead to effects on cell growth and survival, making it a candidate for further therapeutic exploration.
Biological Activity Overview
Research indicates that this compound exhibits several promising biological activities:
Anticancer Activity
Several studies have investigated the anticancer potential of pyrimidine derivatives, including this compound. For example:
- A study highlighted the compound's ability to induce apoptosis in cancer cell lines by affecting the Bax/Bcl2 ratio, which is crucial for regulating cell death pathways .
Antimicrobial Properties
Pyrimidine derivatives are known for their antimicrobial activities. The compound has been evaluated against various microbial strains, showing efficacy against:
- Gram-positive bacteria
- Gram-negative bacteria
Additionally, it has been tested for antifungal activity, although specific results for this compound are less documented .
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Active against multiple bacterial strains | |
| Antifungal | Potential activity noted but less documented |
Detailed Research Findings
- Antiproliferative Effects : A recent study synthesized a series of pyrimidines and tested their antiproliferative effects on human cancer cell lines. The results indicated that compounds with similar structures to this compound showed significant inhibition of cell proliferation .
- Molecular Docking Studies : Molecular docking analyses have been conducted to understand the binding affinities of this compound with various targets such as EGFR and VEGFR. These studies suggest that structural modifications could enhance its binding efficacy and biological activity .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the substituents can significantly alter the biological activity of pyrimidine derivatives, emphasizing the importance of chemical structure in determining pharmacological effects .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Phenyl-2-(propylthio)pyrimidin-4(1H)-one?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, a one-pot synthesis approach involves refluxing precursors (e.g., substituted chalcones) with urea and concentrated HCl in DMF, followed by neutralization with cold NHOH to precipitate the product. This method is adapted from analogous dihydropyrimidinone syntheses . Optimization may include adjusting stoichiometry, reaction time, and temperature to improve yield.
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Structural confirmation employs spectroscopic techniques:
- NMR : H and C NMR to identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.07 ppm in DMSO-d) .
- HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M + H] at m/z 288.1166) .
- IR : Detection of functional groups like C=O (1650–1700 cm) and S–C (600–700 cm) .
Q. What preliminary biological assays are recommended for activity screening?
- Methodological Answer : Initial screens include:
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi, with zone-of-inhibition measurements .
- Antitumor Potential : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess IC values .
Advanced Research Questions
Q. How can low-yield synthesis be optimized for this compound?
- Methodological Answer : Yield optimization strategies include:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd) for cross-coupling reactions, as seen in thieno[3,2-d]pyrimidinone derivatives (23–67% yields) .
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Purification : Flash chromatography (cyclohexane/ethanol gradients) or recrystallization to isolate pure crystals .
Q. How should conflicting biological activity data be resolved?
- Methodological Answer : Contradictions arise from assay variability. Mitigation involves:
- Dose-Response Curves : Validate activity across multiple concentrations.
- Cell Line Specificity : Test across diverse models (e.g., Sprague–Dawley rats vs. CD-1 mice for toxicity) .
- Purity Verification : HPLC or LC-MS to rule out impurities affecting results .
Q. What strategies modify the propylthio group to explore structure-activity relationships (SAR)?
- Methodological Answer : Functionalization approaches include:
- Oxidation : Convert –S– to sulfone (–SO–) for enhanced electrophilicity.
- Alkylation/Substitution : Introduce cyclopropylethynyl or nitro groups via Sonogashira coupling or nucleophilic substitution, as in thieno[3,2-d]pyrimidinones .
- Bioisosteres : Replace sulfur with selenium or oxygen to modulate electronic properties .
Q. What methodologies assess acute toxicity and pharmacokinetics?
- Methodological Answer : In vivo models are critical:
- Acute Toxicity : Dose escalation in rodents (e.g., LD determination via OECD guidelines) .
- Analgesic Activity : Hot-plate or tail-flick tests to evaluate central nervous system effects .
- Metabolic Stability : Liver microsome assays to track CYP450-mediated degradation .
Q. How are derivatives designed to improve target selectivity or potency?
- Methodological Answer : Rational design leverages:
- Electron-Withdrawing Groups : Bromo or trifluoromethyl substituents at position 6 to enhance electrophilic reactivity .
- Heterocyclic Fusion : Pyrido[4,3-d]pyrimidinone scaffolds to improve binding affinity to kinases or receptors .
- Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., DNA topoisomerases) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
